molecular formula C20H23Cl3N4 B5122164 N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine;dihydrochloride

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine;dihydrochloride

Cat. No.: B5122164
M. Wt: 425.8 g/mol
InChI Key: NLOVXRXINQFSFY-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles This compound is characterized by its fused bicyclic structure, which includes both imidazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine typically involves multistep reactions One common method includes the condensation of 4-chloroaniline with o-phenylenediamine to form the benzimidazole coreThe final step involves the alkylation of the imidazo[1,2-a]benzimidazole with propan-2-amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine is unique due to its specific combination of structural features, including the 4-chlorophenyl group and the propan-2-amine side chain.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4.2ClH/c1-14(2)22-11-12-24-19(15-7-9-16(21)10-8-15)13-25-18-6-4-3-5-17(18)23-20(24)25;;/h3-10,13-14,22H,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOVXRXINQFSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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